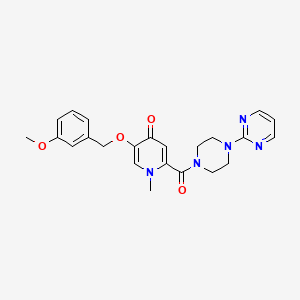

2-甲基-7-硝基-2H-1,4-苯并噁嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2H-1,4-benzoxazine derivatives, including those related to 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, involves the reaction of 1,2-epoxy-3-(2-nitroaryloxy)propanes in the presence of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst. This process allows for the formation of 2H-1,4-benzoxazine derivatives with a nitro group being reduced prior to the epoxide functionality, leading to the attack of the amino group on the epoxide moiety in a 6-exofashion (Meng et al., 2009). Additionally, methods for synthesizing 4H-1,2-benzoxazine rings functionalized with various electron-withdrawing substituents on the benzene ring have been developed, showcasing the versatility of this compound's synthesis (Nakamura, Uchiyama, & Ohwada, 2003).

Molecular Structure Analysis

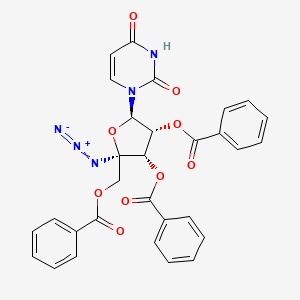

The molecular structure of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one and its derivatives has been extensively studied using techniques such as FT-IR and Raman spectroscopy. Studies have focused on the structural, topological, and vibrational properties of this compound, providing insights into its reactivity and stability compared to chlorinated and methylated derivatives. These analyses reveal that the nitro and chloro substituents significantly influence the stability and chemical reactivity of these compounds (Castillo et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one has shown that it can serve as a potent intermediate to oxygen-functionalized aromatic compounds. The intramolecular cyclization reaction of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines is particularly notable. This reaction is an example of the oxygen functionalization of the aromatic ring, where the oxygen atom is derived from the nitro group in the molecule, and is favored by the presence of electron-withdrawing groups on the benzene ring (Nakamura, Sugimoto, & Ohwada, 2007).

Physical Properties Analysis

The physical properties of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives, such as solubility and crystalline structure, have been explored. For instance, the introduction of a hydroxyl group in certain derivatives resulted in improved water solubility and a longer duration of action, showcasing the importance of functional group modification in determining the physical properties of these compounds (Matsumoto et al., 1999).

Chemical Properties Analysis

The chemical properties of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, such as its reactivity and potential applications, have been studied. Research indicates that this compound and its derivatives can undergo various chemical reactions, offering potential as intermediates in the synthesis of more complex molecules. The study of its reactivity with different functional groups opens up avenues for its application in diverse fields of chemistry (Kitson & Freeman, 1993).

科学研究应用

合成方法:

羟基取代的2H-1,4-苯并噁嗪衍生物合成:

- Qing-Yuan Meng等人(2009年)报道了使用1,2-环氧-3-(2-硝基芳氧基)丙烷,以Hantzsch 1,4-二氢吡啶和Pd/C为催化剂合成2H-1,4-苯并噁嗪衍生物。在环氧化物官能团之前进行硝基团还原导致氨基团以6-外向方式攻击,从而允许进行不同的衍生 (Meng et al., 2009)。

苯并噁嗪酮衍生物的合成和表征:

- Nefisath等人(2018年)合成了各种苯并噁嗪酮衍生物,包括2-甲基-7-硝基-4H-3,1-苯并噁嗪-4-酮,通过元素分析和NMR光谱研究证实了它们的形成 (Nefisath et al., 2018)。

生物和药用应用

抗真菌活性:

- 2H-1,4-苯并噁嗪-3(4H)-酮衍生物作为抗真菌剂:

- Śmist等人(2016年)研究了2-烷基-2H-1,4-苯并噁嗪-3(4H)-酮对几种植物病原真菌的抗真菌活性,并发现在较高浓度下具有中等到良好的活性。类似2-乙基-2H-1,4-苯并噁嗪-3(4H)-酮的化合物在抑制菌丝生长方面表现出有希望的结果 (Śmist等人,2016年)。

染发剂:

- 在染发剂中的应用:

- Hartmann等人(2004年)合成了有色的3-芳基氨基-7-硝基-2H-1,4-苯并噁嗪,检查它们作为染发剂的潜力。这些化合物经过光谱表征,以确认它们适用于这种应用 (Hartmann et al., 2004)。

环境和生态应用

生物活性和生态角色:

- 植物毒性、抗真菌和抗微生物效应:

- Macias等人(2009年)研究了(2H)-1,4-苯并噁嗪-3(4H)-酮的生物活性,揭示了它们的植物毒性、抗真菌、抗微生物和抗饲料效应。这些化合物在天然除草剂模型和药物开发中具有潜在应用 (Macias et al., 2009)。

化学和合成研究

功能化芳香化合物的合成:

- 氧功能化芳香化合物的有效中间体:

- Nakamura等人(2003年)描述了合成功能化的4H-1,2-苯并噁嗪衍生物的方法。这些化合物可以用作氧功能化芳香化合物的前体,因此是氧功能化芳香化合物的有效中间体 (Nakamura et al., 2003)。

属性

IUPAC Name |

2-methyl-7-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLXGQKTRWROCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)

![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)

![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)